

An In-depth Technical Guide to Azido-PEG6-amine (CAS: 957486-82-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG6-amine

Cat. No.: B1666435

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-amine, with the CAS number 957486-82-7, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] This versatile reagent incorporates a terminal azide group and a primary amine, separated by a six-unit polyethylene glycol (PEG) spacer.[3][4][5] The PEG chain enhances hydrophilicity, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules.[3][5] The orthogonal reactivity of the azide and amine groups allows for sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][6][7][8]

Chemical and Physical Properties

Azido-PEG6-amine is a water-soluble liquid at room temperature.[9][10] Its key properties are summarized in the table below.

Property	Value	References
CAS Number	957486-82-7	[1] [3] [4] [8] [9] [10] [11]
Molecular Formula	C14H30N4O6	[1] [8] [9] [10] [11] [12]
Molecular Weight	350.41 g/mol	[1] [8] [10] [12] [13]
Appearance	Colorless or light yellow liquid	[10]
Purity	≥90% to >98%	[1] [9] [10] [13]
Solubility	Soluble in Water, DMSO, DMF, DCM	[4] [9]
Storage	-20°C, protected from light	[3] [9] [10]

Applications

The dual functionality of **Azido-PEG6-amine** makes it suitable for a wide range of applications in biomedical research and drug development.

- **Bioconjugation:** This molecule serves as a linker to conjugate proteins, peptides, and other biomolecules.[\[3\]](#) The amine group can react with carboxylic acids or activated esters, while the azide group can participate in click chemistry reactions.[\[4\]](#)[\[9\]](#)
- **Drug Delivery:** The PEG spacer improves the solubility and pharmacokinetic profile of conjugated drugs, making it a valuable component in targeted drug delivery systems.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Antibody-Drug Conjugates (ADCs):** **Azido-PEG6-amine** can be used as a non-cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to a monoclonal antibody.[\[6\]](#)[\[8\]](#)
- **PROTACs:** It is a commonly used linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[\[6\]](#)[\[7\]](#)
- **Surface Modification:** This linker can be used to functionalize the surfaces of nanoparticles, hydrogels, and other materials.[\[3\]](#)
- **Fluorescent Labeling:** It can be used in the synthesis of fluorescent probes for imaging applications.[\[4\]](#)[\[13\]](#)

Experimental Protocols

The following are generalized protocols for the use of **Azido-PEG6-amine** in bioconjugation. These protocols may require optimization for specific applications.

Protocol 1: Two-Step Bioconjugation via Amide Bonding and Click Chemistry

This protocol describes a two-step process where a biomolecule with a carboxylic acid is first conjugated to the amine group of **Azido-PEG6-amine**, followed by a click chemistry reaction to attach a second molecule.

Step 1: Amide Coupling

- **Activation of Carboxylic Acid:** Dissolve the biomolecule containing a carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add a 1.1 to 1.5 molar excess of a carboxyl-activating agent (e.g., EDC/NHS) and stir at room temperature for 15-30 minutes.
- **Conjugation:** Add a solution of **Azido-PEG6-amine** (1.0 to 1.2 molar equivalents) to the activated biomolecule. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.
- **Purification:** The resulting azide-functionalized biomolecule can be purified by dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted reagents.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- **Reaction Setup:** Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
- **Catalyst Preparation:** Prepare a fresh solution of a copper(I) source (e.g., CuSO₄) and a copper-chelating ligand (e.g., TBTA). Also, prepare a fresh solution of a reducing agent (e.g., sodium ascorbate).
- **Click Reaction:** Add the copper/ligand solution and the reducing agent to the reaction mixture. The reaction is typically complete within 1-12 hours at room temperature.

- Purification: The final conjugate can be purified using appropriate chromatographic techniques to remove the copper catalyst and unreacted starting materials.

Protocol 2: PROTAC Synthesis

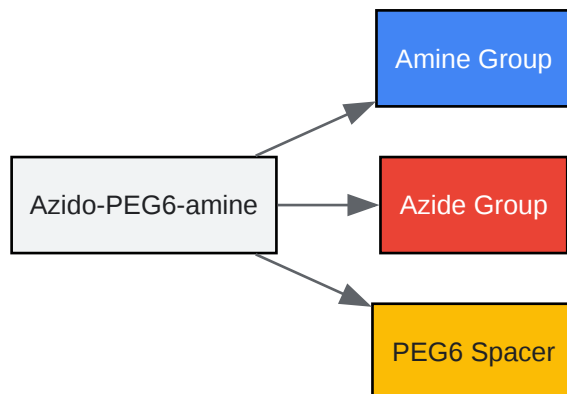
This protocol outlines a general strategy for synthesizing a PROTAC using **Azido-PEG6-amine** as a linker.

- Ligand Functionalization: One of the PROTAC's ligands (for either the target protein or the E3 ligase) is functionalized with a reactive group that can couple to the amine of **Azido-PEG6-amine** (e.g., a carboxylic acid). The other ligand should possess an alkyne group for click chemistry.
- Amide Bond Formation: The carboxyl-containing ligand is activated and reacted with the amine group of **Azido-PEG6-amine** as described in Protocol 1, Step 1.
- Purification: The resulting azide-functionalized ligand is purified.
- Click Chemistry: The purified azide-functionalized ligand is then reacted with the alkyne-containing ligand via a CuAAC reaction as described in Protocol 1, Step 2.
- Final Purification: The final PROTAC molecule is purified to a high degree using methods such as HPLC.

Visualizations

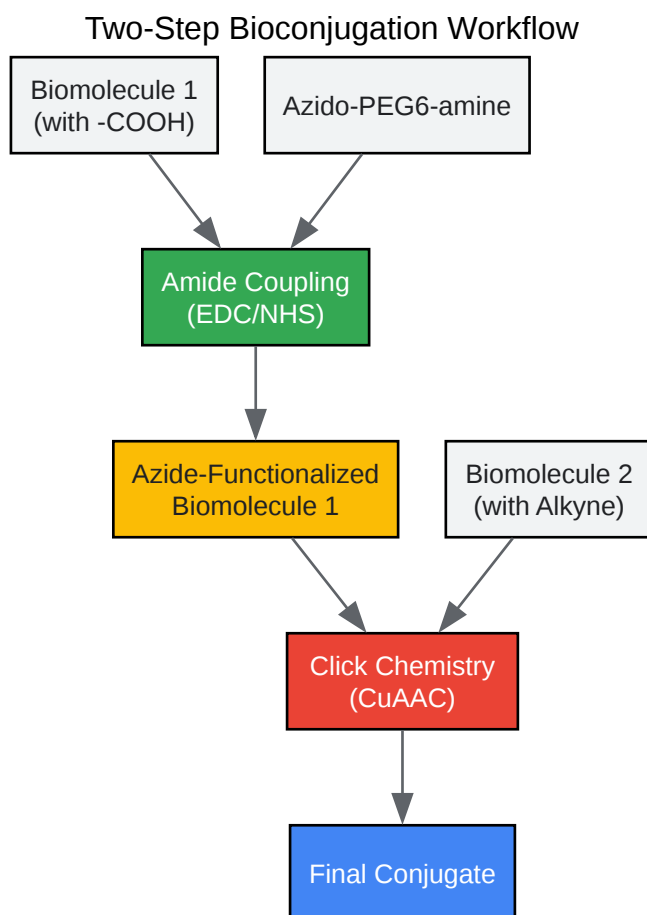
Logical Relationship of Azido-PEG6-amine Functionalities

Functional Relationship of Azido-PEG6-amine

[Click to download full resolution via product page](#)

Caption: Core components of the **Azido-PEG6-amine** molecule.

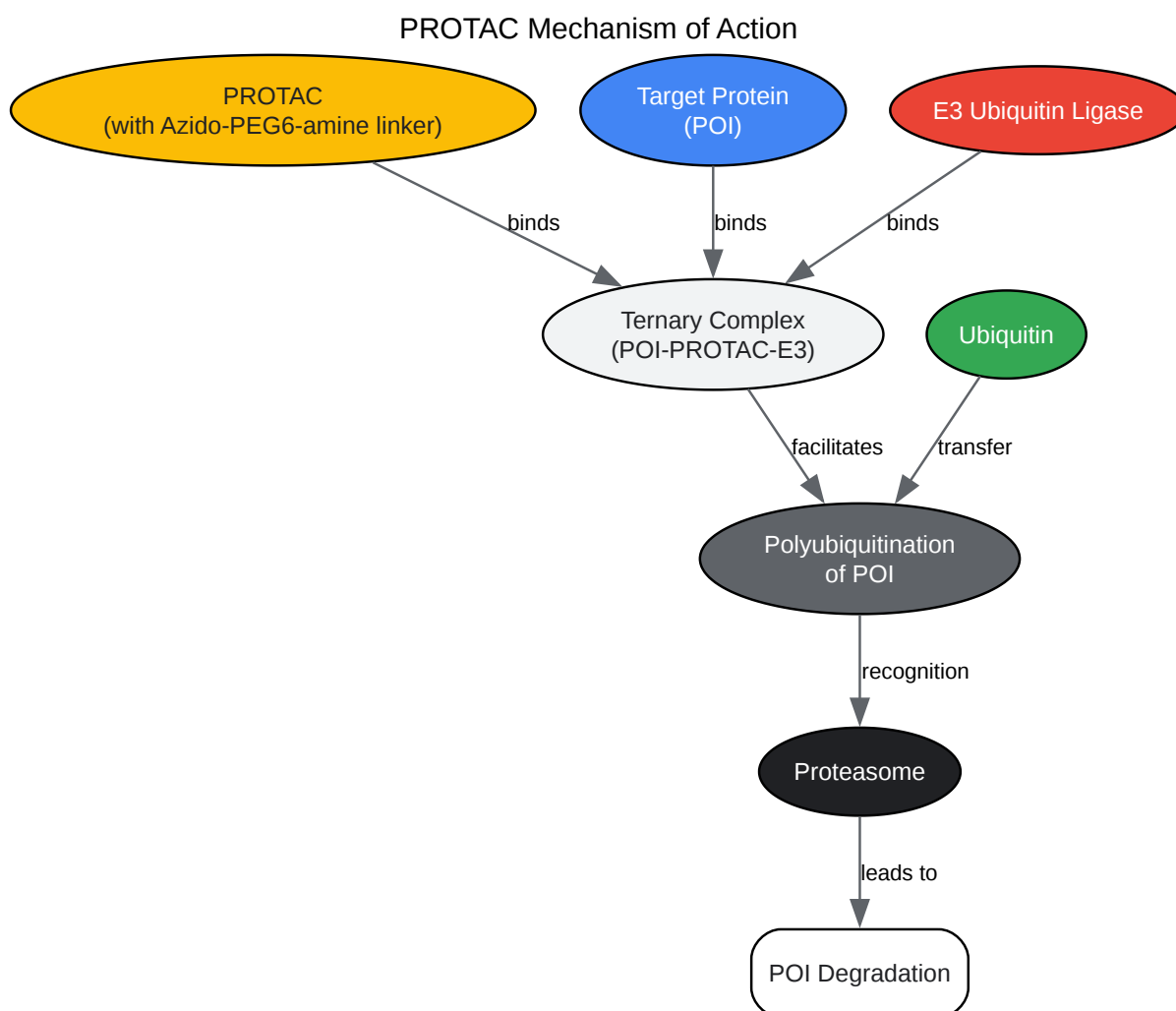
Experimental Workflow for Two-Step Bioconjugation



[Click to download full resolution via product page](#)

Caption: Workflow for conjugating two biomolecules using **Azido-PEG6-amine**.

Signaling Pathway Concept: PROTAC-Mediated Protein Degradation

[Click to download full resolution via product page](#)

Caption: Conceptual pathway of PROTAC-induced protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 957486-82-7(Azido-PEG6-amine) | Kuujia.com [kuujia.com]
- 5. interchim.fr [interchim.fr]
- 6. Azido-PEG6-amine, 957486-82-7 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy Azido-PEG6-amine | 957486-82-7 | >98% [smolecule.com]
- 10. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC/PROTAC Linker | HO-PEG2-PA | CAS#: 1334286-77-9 | SINOPEG [sinopeg.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG6-amine (CAS: 957486-82-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666435#azido-peg6-amine-cas-number-957486-82-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com